4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole moiety and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its functionalization with a hydroxyethyl group. The final step involves the coupling of the pyrazole derivative with a benzene-1,3-diol moiety under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions on the benzene ring can introduce various functional groups.
Scientific Research Applications
4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyethyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,4-diol
- 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,2-diol
Uniqueness
The unique structural features of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol, such as the specific positioning of the hydroxyethyl group and the pyrazole ring, confer distinct chemical and biological properties. These differences can result in varied reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15N3O3 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-[[[1-(2-hydroxyethyl)pyrazol-3-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H15N3O3/c16-6-5-15-4-3-12(14-15)13-8-9-1-2-10(17)7-11(9)18/h1-4,7,16-18H,5-6,8H2,(H,13,14) |
InChI Key |
CKGDOIMAHQHIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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